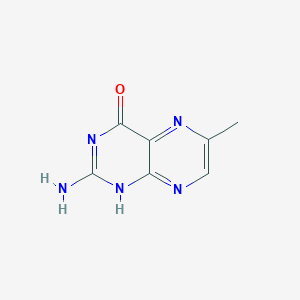

2-amino-6-methyl-1H-pteridin-4-one

Description

Properties

IUPAC Name |

2-amino-6-methyl-1H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2H,1H3,(H3,8,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOGNMDURIJYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C2C(=N1)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methyl-1H-pteridin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with methylglyoxal in the presence of a suitable catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-1H-pteridin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

Reduction: Reduction reactions can yield tetrahydropteridine derivatives.

Substitution: Nucleophilic substitution reactions at the ring nitrogens or carbons are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pteridines, which can be further functionalized for specific applications.

Scientific Research Applications

2-amino-6-methyl-1H-pteridin-4-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of dyes, fluorescent probes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-1H-pteridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of target enzymes, thereby modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as DNA synthesis and repair .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

The pteridine scaffold differentiates 2-amino-6-methyl-1H-pteridin-4-one from simpler pyrimidinones and pyridinones. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of this compound and Analogues

Physicochemical and Reactivity Differences

- Solubility: Hydrophilic substituents, such as the dihydroxyethyl group in the thieno-pteridine analogue , likely improve aqueous solubility relative to the methyl group in the parent compound.

- Reactivity: The hydrazine group in 2-amino-6-hydrazinyl-1H-pyrimidin-4-one enables nucleophilic reactions (e.g., Schiff base formation). The methylsulfanyl group in the thieno-pteridine derivative may participate in redox reactions, unlike the inert methyl group in the main compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6-methyl-1H-pteridin-4-one, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via condensation reactions between glyoxal derivatives and functionalized diaminopyrimidines. For example, Clark’s method involves heating ethyl 5,6-diaminopyrimidine-4-carboxylate with glyoxal in diglyme at 155°C, followed by solvent removal to yield pteridine derivatives . Intermediate purification steps, such as silica gel chromatography (as described for pyridine analogues in ), are critical for isolating the target compound .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the structure. For example, ^1H NMR can verify methyl group resonance (δ ~2.5 ppm for the 6-methyl substituent) and amine proton signals (δ ~5.5–6.0 ppm). Infrared (IR) spectroscopy can confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH₂ bending modes. Mass spectrometry (MS) provides molecular weight validation (e.g., m/z ≈ 179 for C₆H₇N₅O) . Cross-referencing with databases like PubChem (InChI Key: KWXIPEYKZKIAKR-UHFFFAOYSA-N) ensures accuracy .

Q. What analytical techniques are recommended for assessing the purity of synthesized this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for quantifying purity. Reference standards (e.g., EP/Pharmaceutical grade) should be used for calibration . Thin-layer chromatography (TLC) can preliminarily monitor reaction progress using silica gel plates and fluorescent indicators .

Q. How can researchers mitigate hazards during the synthesis of this compound?

- Methodological Answer : Safety protocols include using fume hoods for volatile solvents (e.g., diglyme) and wearing protective equipment. Reactions involving glyoxal or acetyl chloride (as in ) require strict temperature control to avoid exothermic side reactions . Waste disposal should follow institutional guidelines for nitrile-containing by-products .

Q. What computational tools can predict the physicochemical properties of this compound?

- Methodological Answer : Software like Gaussian or ACD/Labs can calculate logP (lipophilicity), pKa, and solubility. SMILES notation (e.g.,

CC1=CC(=O)N=C(N1)N) from PubChem enables molecular dynamics simulations . These predictions guide solvent selection for recrystallization .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectroscopic data across studies?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Replicate synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and use differential scanning calorimetry (DSC) to verify melting points. Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve signal overlaps . Comparative studies with reference standards (e.g., LGC Standards) are critical .

Q. What experimental strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of diaminopyrimidine to glyoxal) and employ catalysts like p-toluenesulfonic acid for condensation steps . Use real-time monitoring (e.g., in-situ IR) to track intermediate formation. Post-synthesis, recrystallization from ethanol/water mixtures improves yield and purity .

Q. How can researchers resolve contradictory bioactivity results in cell-based assays involving this compound?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves. LC-MS can confirm compound stability in cell media .

Q. What strategies are effective in minimizing by-products during pteridinone ring formation?

- Methodological Answer : By-products like 6-fluoro-1,2-benzisoxazol-3-yl derivatives (as in ) can be suppressed by controlling reaction pH (neutral to slightly acidic) and avoiding excess glyoxal. Fractional distillation or preparative HPLC isolates the target compound .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer : Density functional theory (DFT) calculations predict electron density distribution at the 4-keto and 2-amino groups, identifying sites for derivatization (e.g., fluorination at C6). Molecular docking with target proteins (e.g., dihydrofolate reductase) prioritizes candidates for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.